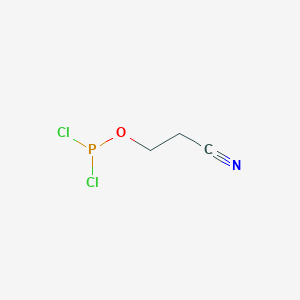

beta-Cyanoethyl phosphorodichloridite

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of beta-Cyanoethyl phosphorodichloridite and its derivatives involves the preparation of β-cyanoethyl monochlorophosphoamidites from secondary amines. These compounds have demonstrated efficiency in quantitative phosphitylation of protected deoxynucleosides, which are pivotal in forming internucleotidic bonds. The process includes the use of beta-cyanoethyl monochlorophosphoramidites, which are prepared from corresponding amines and have shown suitability for automated DNA synthesis due to their solution stability (Sinha, Biernat, & Köster, 1983); (Sinha, Biernat, McManus, & Köster, 1984).

Wissenschaftliche Forschungsanwendungen

1. Preparation of β-cyanoethyl protected trinucleotide phosphoramidites

- Summary of Application: Beta-Cyanoethyl phosphorodichloridite is used in the preparation of fully protected trinucleotide synthons for the synthesis of gene libraries .

- Methods of Application: The trinucleotide synthons bear β-cyanoethyl groups at the phosphate residues, and thus can be used in standard oligonucleotide synthesis without additional steps for deprotection and work-up .

- Results or Outcomes: This approach provides a convenient method for the preparation of gene libraries .

2. Synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs)

- Summary of Application: Beta-Cyanoethyl phosphorodichloridite is used in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a promising type of antisense oligonucleotides .

- Methods of Application: The research presents an efficient synthetic approach for PMOs using the H‐phosphonate approach. The use of phosphonium‐type condensing reagents significantly reduced coupling times compared with the current synthetic approach .

- Results or Outcomes: This approach facilitated the fragment condensation of PMO, synthesizing up to 8‐mer containing all four nucleobases with remarkable coupling efficacy .

3. Large-Scale Oligonucleotide Synthesis

- Summary of Application: Beta-Cyanoethyl phosphorodichloridite is used in the large-scale synthesis of oligonucleotides, which are primarily composed of four different types of nucleosides linked through well-defined deoxyribose phosphate .

- Methods of Application: The synthesis involves the use of beta-cyanoethyl N,N-dialkylamino/N-morpholinomonochloro phosphoramidites of deoxynucleosides. The process simplifies the deprotection and isolation of the final product .

- Results or Outcomes: This approach has facilitated the availability of antisense therapy to patients. The synthesized oligonucleotides have potential applications in the inhibition of viral replication in diseases such as AIDS, herpes, and human papilloma virus, and in the regulation of oncogene expression .

Safety And Hazards

Beta-Cyanoethyl phosphorodichloridite is harmful if swallowed and causes serious eye damage78. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical78.

Zukünftige Richtungen

While there are no specific future directions mentioned for beta-Cyanoethyl phosphorodichloridite, it is a key component in the synthesis of oligonucleotides, which have wide applications in research and development9. The continued exploration of its properties and potential applications could lead to advancements in these fields.

Eigenschaften

IUPAC Name |

3-dichlorophosphanyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226983 | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Cyanoethyl phosphorodichloridite | |

CAS RN |

76101-30-9 | |

| Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)